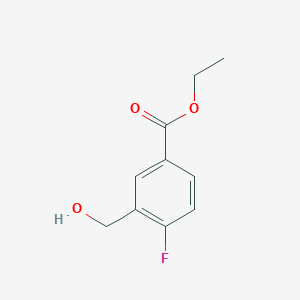

Ethyl 4-fluoro-3-(hydroxymethyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-fluoro-3-(hydroxymethyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a fluorine atom at the 4-position and a hydroxymethyl group at the 3-position on the benzene ring, with an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-fluoro-3-(hydroxymethyl)benzoate typically involves the esterification of 4-fluoro-3-(hydroxymethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used, and the reaction is conducted at elevated temperatures to accelerate the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-fluoro-3-(hydroxymethyl)benzoate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: 4-Fluoro-3-(carboxymethyl)benzoic acid.

Reduction: Ethyl 4-fluoro-3-(hydroxymethyl)benzyl alcohol.

Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-fluoro-3-(hydroxymethyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-fluoro-3-(hydroxymethyl)benzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

- Ethyl 4-fluorobenzoate

- Ethyl 3-(hydroxymethyl)benzoate

- Methyl 4-fluoro-3-(hydroxymethyl)benzoate

Uniqueness

This compound is unique due to the combination of the fluorine atom and the hydroxymethyl group on the benzene ring. This structural feature imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Biological Activity

Ethyl 4-fluoro-3-(hydroxymethyl)benzoate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial, antifungal, and other pharmacological effects based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H11F O3

- Molecular Weight : 200.19 g/mol

The presence of the fluoro group and hydroxymethyl substituent is believed to enhance its biological activity by influencing the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit notable antibacterial properties. A study evaluating various benzoate derivatives found that those with halogen substitutions, such as fluorine, often showed enhanced antibacterial effects against a range of Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Compounds

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | <50 µg/mL |

| Escherichia coli | <100 µg/mL | |

| Klebsiella pneumoniae | <75 µg/mL | |

| Related benzoate derivatives | Bacillus subtilis | <60 µg/mL |

| Pseudomonas aeruginosa | <120 µg/mL |

These results suggest that this compound could be effective against common pathogens, making it a candidate for further development in antibacterial therapies.

Antifungal Activity

In addition to its antibacterial properties, there is evidence suggesting antifungal activity. Compounds structurally similar to this compound have shown effectiveness against various fungal strains.

Case Study: Antifungal Screening

A study investigated the antifungal properties of several benzoate derivatives, including this compound. The results indicated:

- Effective Against : Candida albicans, Aspergillus niger

- Inhibition Zones : Ranging from 15 mm to 25 mm depending on concentration.

The mechanism by which this compound exerts its biological effects may involve:

- Disruption of Cell Membrane Integrity : Similar compounds disrupt bacterial cell membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The presence of hydroxymethyl and fluoro groups can affect enzyme binding sites, inhibiting essential metabolic pathways in both bacteria and fungi.

Pharmacological Potential

The potential pharmacological applications of this compound extend beyond antimicrobial activity. Preliminary studies have suggested anti-inflammatory and analgesic properties, which may be attributed to its structural analogs known for such effects.

Future Research Directions

Further research is warranted to explore:

- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the specific pathways affected by this compound.

- Formulation Development : For potential therapeutic applications in infectious diseases.

Properties

Molecular Formula |

C10H11FO3 |

|---|---|

Molecular Weight |

198.19 g/mol |

IUPAC Name |

ethyl 4-fluoro-3-(hydroxymethyl)benzoate |

InChI |

InChI=1S/C10H11FO3/c1-2-14-10(13)7-3-4-9(11)8(5-7)6-12/h3-5,12H,2,6H2,1H3 |

InChI Key |

ALMKJLOJYZXXBH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)F)CO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.